7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is of particular interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-phenylthiazole. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which is then reacted with thioamides to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The phenylthiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 7-keto-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-phenylthiazol-4-yl)-4H-chroman-4-one.
Substitution: Formation of halogenated derivatives of the phenylthiazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential use as an anti-inflammatory and antioxidant agent.
Industry: Possible applications in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzymes: Such as DNA gyrase and COX inhibitors.
Scavenging reactive oxygen species: Preventing free radical injury.
Interacting with cellular receptors: Modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
3-Acyl(aroyl)coumarins: Used as synthons in heterocyclic synthesis.
3-(2-bromoacetyl)-1H-isochromen-1-one: An intermediate in the synthesis of the target compound.
Uniqueness
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of both the coumarin and thiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
57390-75-7 |
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Molecular Formula |
C18H11NO3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C18H11NO3S/c20-12-6-7-13-16(8-12)22-9-14(17(13)21)15-10-23-18(19-15)11-4-2-1-3-5-11/h1-10,20H |
InChI Key |
MNGXFXVIFLIIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=COC4=C(C3=O)C=CC(=C4)O |
Origin of Product |
United States |
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